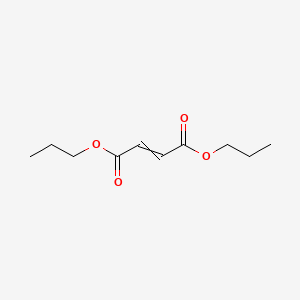

Dipropyl but-2-enedioate

Description

Structural Isomerism of Dipropyl but-2-enedioate: Maleate (B1232345) (Z-isomer) and Fumarate (B1241708) (E-isomer) Forms

This compound exists in two distinct geometric isomers, a direct consequence of the restricted rotation around the central carbon-carbon double bond. These isomers are designated as the (Z)-isomer and the (E)-isomer, commonly known as dipropyl maleate and dipropyl fumarate, respectively.

The (Z)-isomer, or dipropyl maleate, has the two propyl ester groups on the same side of the double bond. studymind.co.uksavemyexams.com This cis configuration influences its physical and chemical properties. The (E)-isomer, or dipropyl fumarate, has the propyl ester groups on opposite sides of the double bond, a trans configuration. studymind.co.uksavemyexams.com This difference in spatial arrangement leads to variations in molecular packing and intermolecular forces, which in turn affect their physical constants such as boiling point, density, and reactivity. For instance, the boiling point of diisopropyl fumarate (the trans-isomer) is slightly higher than that of diisopropyl maleate (the cis-isomer), reflecting differences in their molecular packing. The isomerization from the maleate (Z) form to the more stable fumarate (E) form can be achieved through various methods, including photolysis or catalysis. wikipedia.org

The specific geometry of each isomer is crucial in determining its reactivity. For example, while fumarate esters readily undergo free-radical homopolymerization, maleate esters typically require an isomerization catalyst to first convert them to the active fumarate form before polymerization can occur. researchgate.net

Table 1: Comparative Properties of this compound Isomers

| Property | Dipropyl Maleate ((Z)-isomer) | Dipropyl Fumarate ((E)-isomer) |

| Synonym | Dipropyl (Z)-but-2-enedioate | Dipropyl (E)-but-2-enedioate |

| CAS Number | 2432-63-5 nih.gov | 624-49-7 (for dimethyl fumarate) |

| Molecular Formula | C₁₀H₁₆O₄ nih.gov | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol nih.gov | 200.23 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless crystalline powder (for the parent acid) atamanchemicals.com |

| Boiling Point | ~258.4 °C | Generally higher than the maleate isomer |

| Density | ~1.031 g/cm³ | Data not readily available for dipropyl ester |

| Flash Point | ~119.6 °C | Data not readily available for dipropyl ester |

| Isomerization | Can be isomerized to the fumarate form. wikipedia.org | More stable isomer. |

Note: Some data points for dipropyl fumarate are not as readily available in the searched literature and are inferred from related compounds like dimethyl fumarate and the parent fumaric acid.

Significance of Alpha, Beta-Unsaturated Diesters in Contemporary Organic Chemistry

Alpha, beta-unsaturated diesters, such as this compound, are a class of organic compounds characterized by a carbon-carbon double bond conjugated with two carbonyl groups. wikipedia.org This structural motif imparts unique reactivity, making them versatile building blocks in modern organic synthesis.

The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as conjugate addition or Michael addition. wikipedia.orgpressbooks.pub This reaction is fundamental for forming new carbon-carbon bonds and is widely used in the synthesis of more complex molecules. pressbooks.pub Furthermore, the double bond in these diesters can participate as a dienophile in Diels-Alder reactions, a powerful method for constructing six-membered rings. wikipedia.org

Alpha, beta-unsaturated esters are crucial monomers in polymer chemistry. Their ability to undergo polymerization is exploited to create a wide range of polymers with diverse properties. wikipedia.orggoogle.com For example, dialkyl maleates are key components in the production of polyaspartic esters. pflaumer.com These are synthesized through the Michael addition of an amine to a dialkyl maleate, such as diethyl maleate or dibutyl maleate. pflaumer.com

The reactivity of these compounds can be influenced by their isomeric form. Cyclic α,β-unsaturated esters (lactones) are significantly more reactive as Michael acceptors than their open-chain counterparts. rsc.org The applications of α,β-unsaturated esters are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to their use in coatings, adhesives, and plasticizers. sapub.orgresearchgate.net

Historical Context and Evolution of Research on But-2-enedioate Esters

The study of but-2-enedioate esters is intrinsically linked to their parent dicarboxylic acids, maleic acid and fumaric acid. These acids were first discovered in 1817. atamanchemicals.com Maleic anhydride (B1165640), the precursor to most maleic and fumaric acid derivatives, became a commercially important chemical. researchgate.netgoogle.com Early methods for preparing fumarate esters involved the isomerization of maleic acid to fumaric acid, followed by esterification. google.com A significant development was the discovery that maleate esters could be directly isomerized to the more stable fumarate esters, for example, by heating with sulfur, providing a more direct synthetic route. google.com

The synthesis of dialkyl maleates has also been a subject of study, with processes developed for their preparation by reacting maleic anhydride with an alcohol. google.com These reactions typically proceed in two steps: a rapid initial reaction to form the monoalkyl maleate, followed by a slower, often catalyzed, second esterification to yield the dialkyl maleate. google.com

A major evolution in the application of but-2-enedioate esters came with the development of polyaspartic coating technology in the early 1990s. pflaumer.comxano521concretecoatings.com Initially developed for protecting steel from corrosion, this technology was adapted for concrete floor coatings. xano521concretecoatings.comquickcoat.ca The core chemistry involves the reaction of a dialkyl maleate with a diamine to form a polyaspartic ester. pflaumer.comchinapowdercoating.com This innovation led to high-performance coatings known for their fast curing times, durability, and resistance to UV light and abrasion. quickcoat.cachinapowdercoating.com

The use of fumaric acid esters (FAEs) in medicine also has a notable history, beginning in the late 1950s when they were first used to treat psoriasis. dermnetnz.org Dimethyl fumarate, in particular, has since been developed and approved as a treatment for psoriasis and multiple sclerosis. wikipedia.org This highlights the long journey of these simple esters from basic chemical commodities to advanced materials and therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

dipropyl but-2-enedioate |

InChI |

InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3 |

InChI Key |

DSTWFRCNXMNXTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C=CC(=O)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dipropyl But 2 Enedioate

Conventional Esterification Pathways for But-2-enedioic Acid Derivatives

Conventional synthesis of dialkyl but-2-enedioates, such as dipropyl but-2-enedioate, typically relies on the esterification of maleic anhydride (B1165640) or maleic acid with the corresponding alcohol. These methods are well-established in industrial practice for producing maleate (B1232345) esters.

The reaction of maleic anhydride with n-propanol is a common and efficient method for producing dipropyl maleate, the (Z)-isomer of this compound. This process occurs in two main steps. google.com The first step is a rapid, often uncatalyzed, ring-opening of the maleic anhydride molecule by one molecule of n-propanol, which results in the formation of a mono-propyl maleate. pan.pl The second step, which is slower and reversible, involves the esterification of the remaining carboxylic acid group with a second molecule of n-propanol to yield the desired dipropyl maleate. pan.pl

To accelerate the second esterification step and drive the reaction equilibrium towards the product, an acid catalyst is typically employed. google.com Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (PTSA). google.com The reaction temperature is generally maintained between 80°C and 140°C. google.comgoogle.com To maximize the yield, an excess of n-propanol is often used, and the water formed as a byproduct is continuously removed, for instance, through reactive distillation. google.com More recently, alternative catalysts like solid acid resins and ionic liquids have been explored to offer benefits such as easier separation and potential for recycling. google.comresearcher.life

Table 1: Catalysts and Conditions for Esterification of Maleic Anhydride

| Catalyst Type | Example(s) | Typical Temperature Range | Key Findings |

|---|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | 90-140°C | High catalytic activity but can lead to equipment corrosion and side reactions like isomerization. google.com |

| Heterogeneous Acid | Ion exchange resin (e.g., Dowex 50WX8), Phosphotungstic acid | 110-140°C | Phosphotungstic acid proved to be a highly active catalyst for the esterification with butanols. pan.pl Resins allow for easier catalyst recovery. researcher.life |

| Ionic Liquids | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663) | 80-140°C | Offers high activity, simple process, and the potential for catalyst recycling, making it an environmentally friendlier option. google.com |

This table is generated based on data for similar alcohol esterifications, providing a general overview applicable to n-propanol.

An alternative conventional route is the direct esterification of maleic acid with n-propanol. wikipedia.org Similar to the second step of the anhydride pathway, this is a reversible reaction catalyzed by a strong acid. The synthesis requires conditions that favor the formation of the ester, which typically involves using an excess of n-propanol and removing the water byproduct to shift the chemical equilibrium toward the formation of dipropyl maleate. google.com While this method directly utilizes the diacid, the use of maleic anhydride is often preferred in industrial settings due to its higher reactivity and the fact that the initial ring-opening step is not reversible and produces no water.

Advanced Synthetic Strategies for Isomer-Specific this compound

Control over the stereochemistry of the double bond is crucial for obtaining specific isomers of this compound. Advanced strategies focus on reaction pathways that selectively yield either the (Z) or (E) isomer.

The synthesis of (Z)-dipropyl but-2-enedioate, or dipropyl maleate, is inherently stereoselective when starting with maleic acid or maleic anhydride. wikipedia.org The esterification reactions described in section 2.1 proceed with the retention of the cis (Z) configuration of the double bond. Care must be taken to avoid harsh conditions (e.g., excessively high temperatures or strongly acidic catalysts for prolonged periods) that could induce isomerization to the more thermodynamically stable (E)-isomer, dipropyl fumarate (B1241708). google.com Therefore, conventional esterification under controlled conditions is the standard method for the stereoselective synthesis of the (Z)-isomer.

The stereoselective synthesis of (E)-dipropyl but-2-enedioate, known as dipropyl fumarate, is most directly achieved by the direct esterification of fumaric acid with n-propanol. Fumaric acid is the (E)-isomer of but-2-enedioic acid. The esterification reaction, typically acid-catalyzed, proceeds with the retention of the trans (E) geometry of the double bond. This approach is analogous to the direct esterification of maleic acid but begins with the opposite isomer to yield the corresponding fumarate ester. The synthesis of other trans-1,2-disubstituted alkenes often relies on specific olefination reactions, but for simple diesters like dipropyl fumarate, the esterification of the parent acid is the most straightforward route. organic-chemistry.org

Synthesis of Asymmetrically Substituted this compound Derivatives

The synthesis of asymmetrically substituted derivatives of this compound can involve several strategies. One approach is the regioselective formation of a monoester of an alkylsuccinic acid, which can then be further modified. researchgate.net For but-2-enedioate itself, an asymmetrical diester (e.g., methyl propyl but-2-enedioate) can be prepared via a stepwise esterification. This process would involve reacting maleic anhydride with one equivalent of a first alcohol (e.g., methanol) to form the monoester. After isolation, the remaining carboxylic acid can be esterified with a second, different alcohol (e.g., n-propanol) to yield the asymmetrically substituted diester.

Another strategy for creating asymmetrically substituted derivatives involves the conjugate addition to the electron-deficient double bond of a pre-formed dipropyl maleate or fumarate. researchgate.net For example, the reaction of dipropyl maleate with a nucleophile can lead to the formation of a substituted dipropyl succinate (B1194679) derivative, introducing asymmetry to the carbon backbone.

Catalytic Approaches in the Synthesis of Diesters of But-2-enedioic Acid

The production of diesters from but-2-enedioic acid (or its anhydride, maleic anhydride) and an alcohol, such as propanol, is typically achieved through esterification. This reaction is generally a two-step process when starting from maleic anhydride. The first step involves a rapid, non-catalytic reaction to form the monoester. The second, slower, and reversible step is the esterification of the remaining carboxylic acid group to form the diester, a stage where a catalyst is essential to achieve high yields in a reasonable timeframe. pan.pldur.ac.uk

Homogeneous Catalysts:

Traditionally, strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) have been employed as homogeneous catalysts for this esterification. zbaqchem.comisites.info These catalysts are effective in protonating the carboxylic acid group, thereby activating it for nucleophilic attack by the alcohol. While offering high catalytic activity, they present significant drawbacks, including equipment corrosion, difficulties in separation from the product mixture, and the generation of acidic wastewater, which requires neutralization and treatment. zbaqchem.com

Heterogeneous Catalysts:

To overcome the challenges associated with homogeneous catalysts, research has increasingly focused on solid acid catalysts. These heterogeneous systems offer several advantages, including ease of separation from the reaction products, potential for regeneration and reuse, and reduced environmental impact. researchgate.net

Ion-Exchange Resins:

Macroporous ion-exchange resins with sulfonic acid groups (-SO₃H), such as Amberlyst-15 and Dowex 50WX8, have proven to be effective catalysts for the synthesis of dialkyl maleates. pan.plresearchgate.net These resins function as solid Brønsted acids. Studies on the esterification of maleic acid with various alcohols, including butanol and ethanol (B145695), have demonstrated the high catalytic potential of these resins. isites.info For instance, in the synthesis of dibutyl maleate, Amberlyst-15 has been successfully used, and its performance is comparable to other ion-exchange resins like Indion-170 and Amberlyst-36. researchgate.netresearchgate.net A patent describing the preparation of dipropyl maleate (DPM) also suggests the use of an acid resin catalyst in a reactive distillation process to drive the reaction to completion. google.com

The catalytic activity of these resins is influenced by factors such as their acid capacity, pore size, and thermal stability. For example, the thermal stability of Dowex 50WX8 can be a limiting factor at temperatures above 393 K. pan.pl

| Catalyst System | Reactants | Key Findings | Reference(s) |

| Amberlyst-15 | Maleic acid and n-butanol | Effective heterogeneous catalyst. A conversion of 62.6% was achieved at 70°C with a 1:3 acid to alcohol molar ratio. | researchgate.net |

| Amberlyst-15 | Maleic anhydride and various alcohols | Powerful and selective acid catalyst for esterification reactions. | arkat-usa.org |

| Dowex 50WX8 | Maleic anhydride and butanol isomers | Active heterogeneous catalyst, though its thermal stability can be a limitation at higher temperatures. | pan.pl |

| Amberlyst 131H+ | Maleic acid and n-butanol | Showed the best performance among the studied ion-exchange resins under specific conditions. | isites.info |

Heteropoly Acids:

Phosphotungstic acid (H₃PW₁₂O₄₀) is a strong Brønsted acid that has demonstrated high activity and selectivity in the esterification of maleic anhydride with butanols, proving to be even more active than sulfuric acid and Dowex 50WX8 under certain conditions. pan.pl Heteropoly acids can be used in their unsupported form or immobilized on supports like silica (B1680970) or K-10 clay to create heterogeneous catalysts. researchgate.net These catalysts are generally less corrosive and toxic than mineral acids. pan.pl

| Catalyst System | Reactants | Key Findings | Reference(s) |

| Phosphotungstic acid | Maleic anhydride and butanol isomers | Found to be the most active catalyst among sulfuric acid, Dowex 50WX8, and tetrabutyl zirconate in a comparative study. | pan.plresearcher.life |

| 20% DTP/K-10 Clay | Maleic acid and ethanol | Investigated as a heterogeneous catalyst for diethyl maleate synthesis. | researchgate.net |

Other Catalytic Systems:

Other materials have also been explored for the catalytic esterification of dicarboxylic acids. Tetrabutyl zirconate has been studied as a Lewis acid catalyst, though it exhibited very slow reaction rates for the synthesis of dibutyl maleate. pan.pl

More advanced catalytic systems include zeolites. For the synthesis of dimethyl maleate, HY zeolite has been used as a catalyst. ppor.az Zeolites offer shape selectivity and well-defined acid sites, which can be tailored for specific reactions.

A Chinese patent (CN112961058A) details a two-stage process for producing dipropyl maleate. The first stage of esterification is conducted with a maleic anhydride to n-propanol molar ratio of 1:2.5 at a temperature of 140°C. google.com The second stage involves reactive distillation with an acid resin catalyst to achieve high conversion to the diester. google.com

| Catalyst System | Reactants | Reaction Conditions | Key Findings | Reference(s) |

| Acid Resin | Maleic anhydride and n-propanol | Stage 1: 140°C, 1:2.5 molar ratio. Stage 2: Reactive distillation. | High yield of dipropyl maleate. | google.com |

| Tetrabutyl zirconate | Maleic anhydride and butanol isomers | Temperature range of 383–413 K. | Very slow reaction rate observed. | pan.plresearcher.life |

| HY Zeolite | Maleic anhydride and methanol | Batch reactor. | Effective for dimethyl maleate synthesis. | ppor.az |

Chemical Reactivity and Mechanistic Investigations of Dipropyl But 2 Enedioate

Reactivity of the Alkene Moiety

The carbon-carbon double bond in dipropyl but-2-enedioate is the primary site for several addition reactions. Its electron-deficient character, a result of conjugation with two carboxyl groups, makes it an excellent substrate for nucleophilic additions and a competent partner in cycloaddition reactions.

Electrophilic Addition Reactions

While alkenes are generally characterized by their susceptibility to electrophilic attack, the double bond in α,β-unsaturated esters like this compound is deactivated towards this type of reaction. The electron-withdrawing resonance effect of the two ester groups reduces the electron density of the π-bond, making it less nucleophilic than a simple alkene. fiveable.meosaka-u.ac.jp

However, under forcing conditions or with highly reactive electrophiles, addition can occur. Typical electrophilic additions include reactions with hydrogen halides (HX) and halogens (X₂). wikipedia.org The reaction with a hydrogen halide, such as HBr, would proceed via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. libretexts.org The addition of halogens, like Br₂, typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition across the double bond.

The ozonolysis of α,β-unsaturated esters has also been studied, representing another form of electrophilic attack. The rate of reaction is influenced by the substitution pattern on the alkene. rsc.org

Nucleophilic Addition Reactions: Michael Additions of this compound

The electron-deficient nature of the double bond makes this compound and its analogues excellent Michael acceptors. In a Michael or conjugate addition reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. fiveable.me This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile (the Michael donor) on the β-carbon, leading to an enolate intermediate which is subsequently protonated. nih.gov A wide range of nucleophiles can act as Michael donors.

Common Michael Donors and Products:

Malonates: The reaction of dialkyl malonates with dialkyl fumarates or maleates is a classic example of the Michael reaction. For instance, dibenzyl malonate adds to diethyl maleate (B1232345) in the presence of a catalyst. jst.go.jp A similar reaction occurs with di-n-propyl maleate. jst.go.jp

Amines (Aza-Michael Addition): Primary and secondary amines readily add to the double bond. nih.govfrontiersin.org Studies on dimethyl maleate show it is a highly reactive Michael acceptor for amines, with reactions often proceeding smoothly at room temperature without a catalyst. researchgate.net The corresponding fumarate (B1241708) ester is generally less reactive than the maleate isomer in these additions. researchgate.netacs.org

Thiols (Thia-Michael Addition): Thiols are effective nucleophiles for Michael additions to α,β-unsaturated esters, a reaction influenced by factors like the thiol's pKa. nih.gov

| Michael Donor | Substrate (Analogue) | Catalyst/Conditions | Product Type |

| Dibenzyl malonate | Diethyl maleate | Lithium binaphtholate | Substituted succinate (B1194679) |

| Amines (e.g., pentylamine) | Dimethyl maleate | None, Room Temp | β-Amino ester |

| 1,2,3,6-Tetrahydrophthalimide | Symmetrical fumaric esters | DABCO / TBAB, 100 °C | N-substituted succinimide (B58015) derivative |

| Thiols (e.g., Glutathione) | Acyclic α,β-unsaturated esters | Physiological pH | Thioether adduct |

This table presents examples of Michael addition reactions with analogues of this compound. Sources: jst.go.jpresearchgate.netnih.govmdpi.com

Cycloaddition Chemistry of this compound

This compound is an effective dienophile in Diels-Alder reactions due to its electron-deficient double bond. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. chemistrytalk.org The presence of electron-withdrawing ester groups enhances the reactivity of the alkene toward the electron-rich diene. researchgate.netrsc.org

A well-documented example is the reaction between cyclopentadiene (B3395910) and maleate or fumarate esters. scientific.netmiracosta.eduresearchgate.netrsc.org The reaction is highly stereospecific: the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. Therefore, reacting a diene with dipropyl maleate (cis-dienophile) will yield a product with cis stereochemistry at the newly formed stereocenters, while dipropyl fumarate (trans-dienophile) will yield the trans product. mdpi.com These reactions can be catalyzed by Lewis acids to increase their rate and selectivity. tennessee.edu

Table of Diels-Alder Reaction Examples with Analogues:

| Diene | Dienophile (Analogue) | Conditions | Product |

| Cyclopentadiene | Maleic anhydride (B1165640) | Ethyl acetate (B1210297) / Ligroin | endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Cyclopentadiene | Dimethyl fumarate | Alumina (B75360) or LiClO₄/ether | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

| Pentadienol | Maleic anhydride | Heat | Bicyclic lactone acid |

This table showcases Diels-Alder reactions involving analogues of this compound. Sources: researchgate.netmiracosta.edutennessee.edu

In addition to [4+2] cycloadditions, this compound can participate as the "dipolarophile" in [3+2] cycloaddition reactions with 1,3-dipoles. This reaction is a powerful method for constructing five-membered heterocyclic rings. rsc.org The electron-deficient nature of the alkene in fumarate and maleate esters makes them suitable substrates for this transformation.

Examples of 1,3-dipoles that react with such dipolarophiles include:

Azides: Organic azides react to form triazoline rings, which may be unstable and rearrange.

Diazoalkanes: These compounds react to form pyrazoline derivatives.

Nitrile Oxides: These react to yield isoxazolines.

The reaction between 3-nitroindoles (which act as a source of a 1,3-dipole upon deprotonation) and fumaric acid amide esters has been shown to produce functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

Reactivity of the Ester Functional Groups

The two propyl ester groups of this compound undergo reactions typical of carboxylic acid esters, most notably nucleophilic acyl substitution.

Key reactions involving the ester groups include:

Hydrolysis: Esters can be hydrolyzed under either acidic or basic conditions. industrialchemicals.gov.aumdpi.com

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, yielding but-2-enedioic acid (maleic or fumaric acid) and propanol. industrialchemicals.gov.au

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The reaction produces the sodium salt of but-2-enedioic acid and propanol. industrialchemicals.gov.au Maleic esters are expected to hydrolyze to maleic acid and the corresponding alcohol under aqueous conditions. industrialchemicals.gov.au

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with a different alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would lead to the formation of diethyl but-2-enedioate and propanol. This process is utilized in various industrial applications. procurementresource.com

Reduction: The ester groups can be reduced to alcohols using powerful reducing agents. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This strong reducing agent will reduce both ester groups to primary alcohols. youtube.com The reaction would yield 2-butene-1,4-diol (B106632) and propanol. The double bond may also be reduced depending on the reaction conditions.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters. youtube.com

Reaction with Grignard Reagents: Treatment with an excess of an organometallic reagent like a Grignard reagent (e.g., methylmagnesium bromide) would lead to the addition of two alkyl/aryl groups to each carbonyl carbon, ultimately forming tertiary alcohols after an acidic workup.

Transesterification Reactions

Transesterification is a crucial reaction for this compound, enabling the synthesis of other esters by exchanging the propyl groups with different alcohol moieties. This process is typically catalyzed by acids or bases and is fundamental in the production of various organic compounds. cymitquimica.comgoogle.com The reaction involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. google.com

Transesterification can be utilized in the production of polyesters where polyhydroxy alcohols and polybasic acids are involved. google.com The reaction conditions for transesterification can vary, but elevated temperatures are often employed to increase the reaction rate. google.com For instance, temperatures between 150°C and 240°C are generally used. google.com To drive the equilibrium towards the product side, the alcohol formed as a byproduct is often removed. google.com

Catalysts play a significant role in transesterification. While traditional acid catalysts are effective, research has explored the use of organotin and organotitanium complexes as highly efficient catalysts for both esterification and transesterification, leading to the preparation of polyesters with low acid numbers in shorter time frames. google.com

Hydrolysis Mechanisms

Hydrolysis of this compound involves the cleavage of its ester bonds by water to yield but-2-enedioic acid (maleic or fumaric acid depending on the starting isomer) and propan-2-ol. This reaction can be catalyzed by either acids or bases.

Under basic conditions, the process is known as saponification. masterorganicchemistry.com The mechanism involves a nucleophilic acyl substitution. A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the propoxy group is eliminated as a propan-2-olate anion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and propan-2-ol. masterorganicchemistry.com An acidic workup is required to convert the carboxylate salt into the final carboxylic acid. masterorganicchemistry.com

Acid-catalyzed hydrolysis proceeds via a different mechanism. The carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, propan-2-ol is eliminated, and the catalyst is regenerated, yielding the carboxylic acid.

The rate of hydrolysis can be influenced by steric hindrance. For instance, studies on related esters have shown that bulky ester groups can slow down the rate of hydrolysis. acs.org

Reduction and Hydrogenation of this compound

The reduction and hydrogenation of this compound target the carbon-carbon double bond and/or the ester functional groups. These reactions are critical for producing saturated esters like dipropyl succinate or diols such as 1,4-butanediol (B3395766). dur.ac.ukcore.ac.uk

The addition of hydrogen across the double bond is a reduction reaction known as catalytic hydrogenation. libretexts.org This process is thermodynamically favorable as it leads to a more stable, lower-energy saturated product. libretexts.org

Homogeneous Catalytic Hydrogenation Systems

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity for specific hydrogenation reactions. youtube.com Ruthenium-based complexes are among the most studied homogeneous catalysts for ester hydrogenation. dur.ac.uk For example, a system using a ruthenium triphosphine (B1213122) complex has been shown to effectively hydrogenate dimethyl maleate to 1,4-butanediol with 100% conversion and yield. dur.ac.uk

The mechanism of homogeneous hydrogenation often involves the formation of a metal-hydride complex that coordinates with the substrate. wikipedia.org For instance, Wilkinson's catalyst, a rhodium-based complex, is known for its ability to selectively hydrogenate less substituted double bonds under mild conditions. youtube.com The catalytic cycle typically involves oxidative addition of hydrogen to the metal center, coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the alkane product. youtube.com

| Catalyst System | Substrate | Product | Conditions | Conversion/Yield | Reference |

| Ru(acac)3 / Triphos | Dimethyl maleate | 1,4-butanediol | 120°C, 8.5 MPa H2 | 100% Conv., 100% Yield | dur.ac.uk |

| Wilkinson's Catalyst | Alkenes | Alkanes | Room temp, 1 atm H2 | High for less substituted alkenes | youtube.com |

This table presents data on homogeneous catalytic hydrogenation of related esters, illustrating typical conditions and outcomes.

Heterogeneous Catalytic Hydrogenation Processes

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are widely used in industrial applications due to their ease of separation from the product mixture. beilstein-journals.org Common heterogeneous catalysts for hydrogenation include palladium, platinum, and nickel supported on materials like carbon (Pd/C), alumina (Al2O3), or silica (B1680970) (SiO2). libretexts.orgresearchgate.net

The mechanism of heterogeneous hydrogenation involves the adsorption of the alkene and molecular hydrogen onto the catalyst surface. wikipedia.org The H-H bond of hydrogen is broken, and the hydrogen atoms add to the carbon atoms of the double bond in a stepwise manner. wikipedia.org This typically results in the syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond. youtube.com

The choice of support material can significantly influence the activity and selectivity of the catalyst. researchgate.net For instance, nanosized palladium stabilized on various supports has been shown to chemoselectively hydrogenate C=C bonds without affecting other functional groups like esters. researchgate.net

| Catalyst | Support | Application | Key Feature | Reference |

| Palladium | Carbon (Pd/C) | General Hydrogenation | Most popular hydrogenation catalyst | researchgate.net |

| Palladium | Alumina (Pd/Al2O3) | Continuous Flow Hydrogenation | High stability and reusability | beilstein-journals.org |

| Platinum | as PtO2 (Adams' catalyst) | General Hydrogenation | Reduced in situ by hydrogen | libretexts.org |

| Nickel | Raney Nickel | Industrial Hydrogenation | Prepared from Ni-Al alloy | libretexts.org |

This table summarizes common heterogeneous catalysts used for hydrogenation.

Isomerization Pathways Between (Z)- and (E)-Dipropyl but-2-enedioate

The isomerization of (Z)-dipropyl but-2-enedioate (dipropyl maleate) to the more stable (E)-isomer (dipropyl fumarate) can occur under various conditions. This transformation is significant as the physical and chemical properties of the two isomers differ. For example, dibenzyl maleate, a related compound, is noted for its resistance to isomerization under standard reaction conditions.

One pathway for isomerization is through catalysis. For instance, tertiary phosphines in aqueous solution can catalyze the cis-trans isomerization of diethyl maleate to diethyl fumarate. acs.org

Photoinduced electron transfer (PET) can also lead to geometric isomerization of alkenes. researchgate.net In such processes, a sensitizer (B1316253) absorbs light and transfers energy to the alkene, leading to the formation of a radical-ion pair. researchgate.net The subsequent decay of this intermediate can result in the formation of either the (Z) or (E) isomer. The efficiency and direction of isomerization can be influenced by the specific sensitizer used. researchgate.net For example, using para-benzoquinone as a triplet sensitizer for stilbene (B7821643) isomerization changes the selectivity from the typical (Z)-isomer to the (E)-isomer. researchgate.net

Polymer Chemistry and Materials Science Involving Dipropyl But 2 Enedioate

Dipropyl but-2-enedioate as a Monomer in Polymerization

The polymerization behavior of dialkyl fumarates, including this compound, has been a subject of considerable research. While initially considered difficult to polymerize due to steric hindrance, studies have demonstrated that these monomers can undergo polymerization to form unique macromolecules. unlp.edu.ar

The homopolymerization of dialkyl fumarates, such as this compound, can be achieved through radical polymerization. unlp.edu.ar The resulting homopolymers, known as poly(dialkyl fumarate)s, exhibit notable properties like high thermal stability and chain rigidity. researchgate.net The structure of the alkyl group in the dialkyl fumarate (B1241708) influences the polymerization kinetics. unlp.edu.ar For instance, studies on various dialkyl fumarates have shown a reactivity order that is dependent on the nature of the alkyl substituent. unlp.edu.ar

The homopolymer of diisopropyl fumarate, a closely related compound, has been synthesized via radical polymerization and is noted for its distinct physical properties, which are attributed to the absence of a methylene (B1212753) spacer in the main polymer chain. mdpi.com

| Monomer | Polymerization Method | Key Findings |

| Dialkyl Fumarates | Radical Polymerization | Steric hindrance is a factor, but polymerization is achievable. unlp.edu.ar |

| Diisopropyl Fumarate | Radical Polymerization | The resulting polymer exhibits unique physical properties due to its rigid backbone. mdpi.com |

This table summarizes key findings from homopolymerization studies of dialkyl fumarates.

This compound can be copolymerized with various vinyl monomers to tailor the properties of the final polymer. These copolymers find applications in diverse fields. For example, copolymers with vinyl acetate (B1210297) are utilized in coatings and adhesives. chemball.com The incorporation of dialkyl fumarates, such as diisopropyl fumarate, into copolymers with vinyl esters can be achieved through processes like emulsion polymerization. google.com.na

Copolymerization with other vinyl monomers, such as styrene (B11656) and vinyl acetate, has also been explored to create polymeric hindered amine light stabilizers (HALS). scielo.br The reactivity of the fumarate monomer in these copolymerizations can be influenced by the specific vinyl comonomer used. scielo.br

| Comonomer | Polymerization Type | Resulting Copolymer Properties/Applications |

| Vinyl Acetate | Emulsion Polymerization | Used in coatings and adhesives. chemball.com |

| Vinyl Esters | Emulsion Polymerization | Creates copolymers with tailored properties. google.com.na |

| Styrene | Radical Chain Polymerization | Can be used to synthesize polymeric HALS. scielo.br |

This table illustrates the copolymerization of this compound with various vinyl monomers and the resulting applications.

Role in the Synthesis of Functional Polymers

The ester functionality of this compound plays a crucial role in the synthesis of functional polymers, allowing for the modulation of polymer architecture and properties.

This compound is incorporated as a comonomer in both acrylic and vinyl acetate emulsion polymerization. silverfernchemical.com In vinyl acetate-based copolymers, it can be used alongside other hydrophobic comonomers. google.com.na The resulting copolymers often exhibit properties suitable for applications such as coatings and adhesives. Similarly, its inclusion in acrylic copolymers can modify the final properties of the material. google.com.nagoogle.comgoogle.com For instance, dibutyl maleate (B1232345), a similar compound, is used as a comonomer in vinyl and acrylic emulsion polymerization for paints and adhesives. silverfernchemical.com

The ester groups in polymers derived from this compound significantly influence the polymer's properties. The size and structure of the alkyl ester group can affect characteristics such as the glass transition temperature (Tg) and the flexibility of the polymer chain. hallstarindustrial.com The ester functionality can also be a site for subsequent chemical modifications, allowing for the introduction of other functional groups. mdpi.com

The position of the ester group relative to the polymer backbone can also have a profound impact on the polymer's stability. frontiersin.org In conventional methacrylate (B99206) polymers, the ester groups are part of the main polymer backbone and can be susceptible to hydrolysis. frontiersin.org However, the structure of polymers derived from but-2-enedioates places the ester groups external to the carbon-carbon backbone, which can influence their reactivity and degradation profile. frontiersin.org This modulation of properties through the ester group is a key aspect of designing functional polymers for specific applications. hallstarindustrial.com

Catalyst Systems in Polymerization of But-2-enedioate Esters

Various catalyst systems are employed in the polymerization of but-2-enedioate esters. For radical polymerization, initiators such as 2,2′-azobis(isobutyrate) (MAIB) are used, which can lead to polymers with higher molecular weights due to the generation of more stable primary radicals. unlp.edu.ar Redox initiators have been studied for the emulsion polymerization of diisopropyl fumarate, showing significantly higher reaction rates compared to bulk or solution polymerization. unlp.edu.ar

In addition to radical polymerization, metal-catalyzed systems have been explored. For instance, zinc chloride has been used as a catalyst in the step-polymerization of diethyl fumarate with propylene (B89431) glycol. researchgate.net Platinum-based catalysts, such as Karstedt's catalyst, have been studied in the context of their interaction with dimethyl fumarate. mdpi.com The development of living radical polymerization techniques has also opened new avenues for creating well-defined homo- and copolymers of fumarates. acs.org

| Catalyst/Initiator System | Polymerization Type | Key Characteristics/Advantages |

| 2,2′-azobis(isobutyrate) (MAIB) | Radical Polymerization | Produces polymers with higher molecular weight. unlp.edu.ar |

| Redox Initiators | Emulsion Polymerization | Achieves higher reaction rates. unlp.edu.ar |

| Zinc Chloride | Step-Polymerization | Used in transesterification polymerization. researchgate.net |

| Platinum-based catalysts | - | Interaction with fumarate esters has been studied. mdpi.com |

| Metal-catalyzed systems | Living Radical Polymerization | Allows for precise control over polymer architecture. acs.org |

This table outlines various catalyst systems used in the polymerization of but-2-enedioate esters.

Advanced Polymer Applications Derived from this compound Monomers

The incorporation of this compound as a monomer or comonomer in polymerization processes can lead to the development of advanced materials with specific functionalities. Its ester groups and the flexibility of the propyl chains can be leveraged to create polymers for specialized applications.

Dialkyl maleates are frequently used as comonomers in the production of polymers for coatings and adhesives. atamanchemicals.comcelanese.com Copolymerization of vinyl acetate with maleate esters like dibutyl maleate or dioctyl maleate is a common strategy to produce emulsion polymers for these applications. researchgate.netyildiz.edu.tr It is anticipated that this compound would serve a similar function, contributing to the performance of the final product.

In the context of coatings, the inclusion of this compound can enhance properties such as film formation, flexibility, and adhesion. The propyl ester groups can act as internal plasticizers, reducing the polymer's glass transition temperature (Tg) and minimum film-forming temperature (MFFT). researchgate.net This results in softer, more pliable coatings that are less prone to cracking.

For adhesives, particularly pressure-sensitive adhesives (PSAs), the use of maleate comonomers is beneficial for controlling the viscoelastic properties. The incorporation of this compound can improve the tack and peel strength of the adhesive. researchgate.net Furthermore, the hydrophobic nature of the propyl groups can increase the water resistance of both coatings and adhesives. yildiz.edu.tr

The introduction of a diester monomer like this compound into a polymer backbone can significantly modify the material's bulk properties. The extent of this modification depends on the concentration of the diester and the length of its alkyl chains.

Key Property Modifications:

Glass Transition Temperature (Tg): The incorporation of flexible alkyl chains, such as the propyl groups in this compound, generally lowers the Tg of the polymer. This is because the side chains increase the free volume and allow for greater segmental motion of the polymer chains. Studies on copolymers of vinyl acetate with various dialkyl maleates have shown that the Tg decreases with increasing content and longer alkyl chain length of the maleate comonomer. researchgate.net

Mechanical Properties: The plasticizing effect of the propyl ester groups can lead to polymers with increased flexibility and reduced brittleness. This can be advantageous in applications requiring materials that can withstand deformation without failing.

Solubility and Water Resistance: The hydrophobic character of the propyl groups can decrease the water solubility and increase the water resistance of the polymer. yildiz.edu.tr This is particularly useful for outdoor coatings and adhesives that are exposed to moisture. Copolymers of N-vinyl lactams with dialkyl maleates can be designed to have negligible water solubility. google.comgoogle.com

Thermal Stability: The incorporation of certain comonomers can affect the thermal stability of the resulting polymer. For instance, in some systems, the use of a cross-linking comonomer can improve the thermal stability of the polymer. researchgate.net

Advanced Spectroscopic and Structural Characterization in Dipropyl But 2 Enedioate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like dipropyl but-2-enedioate. It provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton NMR is instrumental in distinguishing between the cis (maleate) and trans (fumarate) isomers of this compound. The chemical shifts (δ) and spin-spin coupling constants (J) of the vinylic protons are particularly diagnostic.

Dipropyl Maleate (B1232345) (cis-isomer): The two vinylic protons are chemically equivalent in a symmetric environment and appear as a singlet. Their proximity in the cis configuration results in a characteristic chemical shift.

Dipropyl Fumarate (B1241708) (trans-isomer): The vinylic protons are also equivalent and give rise to a singlet. However, due to the different geometric arrangement, their chemical environment differs from the cis isomer, leading to a downfield shift compared to the maleate counterpart. For fumaric acid itself, the vinylic protons appear at approximately 6.5 ppm. hmdb.ca

The propyl groups in both isomers exhibit predictable patterns: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons adjacent to the ester oxygen (OCH₂). The OCH₂ protons are the most deshielded of the propyl group due to the electronegativity of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound Isomers in CDCl₃

| Proton Assignment | Dipropyl Maleate (Predicted) | Dipropyl Fumarate (Predicted) |

| Multiplicity | δ (ppm) | Multiplicity |

| Olefinic (=CH)** | Singlet | ~6.2-6.3 |

| Ester Methylene (-OCH₂-) | Triplet | ~4.1-4.2 |

| Methylene (-CH₂-) | Sextet | ~1.6-1.7 |

| Methyl (-CH₃) | Triplet | ~0.9-1.0 |

| Note: These are predicted values based on typical chemical shifts for maleate and fumarate esters. Actual values may vary slightly. |

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the molecular structure. Key signals include those from the carbonyl carbons, olefinic carbons, and the carbons of the propyl chains. nih.gov For related dialkyl fumarates, distinct signals for the methyl, methylene, and carbonyl carbons are observed. unlp.edu.ar

The chemical shifts of the olefinic and carbonyl carbons can also help differentiate between the cis and trans isomers. In general, carbons in esters appear in specific regions: C=O between 160-185 ppm, C=C between 115-140 ppm, and RCH₂O- between 50-90 ppm. libretexts.org

Table 2: Representative ¹³C NMR Data for this compound and Related Compounds

| Carbon Assignment | Dipropyl Maleate (in CDCl₃) nih.gov | Diisopropyl Fumarate (in CDCl₃) unlp.edu.arnih.gov |

| δ (ppm) | δ (ppm) | |

| Carbonyl (C=O) | ~165.0 | ~172.5 |

| Olefinic (=CH) | ~129.0 | ~136.1 |

| Ester Alkyl (O-CH₂ or O-CH) | ~66.0 | ~66.6 |

| Alkyl (-CH₂- or -CH(CH₃)₂) | ~22.0 | ~44.0 |

| Methyl (-CH₃) | ~10.4 | ~21.8 |

| Note: Data for Diisopropyl Fumarate is provided for comparison of the fumarate backbone. |

Modern NMR research extends beyond simple 1D spectra to more advanced techniques that probe molecular dynamics and complex interactions.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. u-tokyo.ac.jp For a sample of this compound, DOSY can confirm the purity by showing that all proton signals correspond to a single diffusion coefficient. It is also a powerful tool for studying intermolecular interactions; for instance, by monitoring changes in the diffusion coefficient of the ester upon binding to a larger molecule or surface. nih.govacs.org The methodology is widely applied to study small molecules, including esters, in solution. nih.govnih.gov

Singlet Spin State Studies: Long-lived nuclear singlet states offer a way to preserve nuclear spin order for extended periods, far exceeding normal relaxation times. rsc.org This is particularly valuable for studying slow dynamic processes. Research on asymmetrically substituted and deuterated derivatives of but-2-enedioate, such as 1-(ethyl-d5),4-(propyl-d7)(Z)-but-2-enedioate, has demonstrated the creation and manipulation of these long-lived states. frontiersin.orgtandfonline.comnih.gov In these systems, the pair of protons or ¹³C nuclei on the double bond can form a singlet state. rsc.orgrsc.org Such studies provide deep insights into relaxation mechanisms and can be used to monitor molecular diffusion and flow over macroscopic distances. tandfonline.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester groups, typically found in the 1720-1740 cm⁻¹ region. Other key absorptions include C-O stretching vibrations (around 1250-1100 cm⁻¹), C=C stretching (around 1640-1650 cm⁻¹), and C-H stretching from the alkyl and vinylic groups (around 2800-3100 cm⁻¹). unlp.edu.ar The exact position of the C=O stretch can be subtly influenced by the cis/trans geometry.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (sp²) | Olefinic =C-H | 3100 - 3000 | Medium | Medium |

| C-H Stretch (sp³) | Propyl -C-H | 3000 - 2850 | Strong | Strong |

| C=O Stretch | Ester Carbonyl | 1740 - 1720 | Very Strong | Medium |

| C=C Stretch | Alkene | 1650 - 1640 | Medium-Weak | Strong |

| C-O Stretch | Ester Linkage | 1300 - 1100 | Strong | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₆O₄), the exact molecular weight is 200.10 g/mol . nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙) at m/z = 200. This ion can then undergo fragmentation. Common fragmentation pathways for esters include: libretexts.orgmsu.educhemguide.co.uk

Loss of an alkoxy group (-OR): Cleavage of the C-O single bond can lead to the loss of a propoxy radical (•OCH₂CH₂CH₃), resulting in an acylium ion.

Loss of an alkyl group (-R): Loss of the propyl group (•CH₂CH₂CH₃) can occur.

McLafferty Rearrangement: A characteristic rearrangement for esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would lead to the elimination of propene (CH₃CH=CH₂).

Cleavage alpha to the carbonyl group.

The mass spectrum of the related dibutyl maleate shows significant peaks corresponding to the loss of butoxy and butene fragments, supporting these predicted pathways. massbank.eu

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 200 | [C₁₀H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 141 | [M - OC₃H₇]⁺ | Loss of propoxy radical |

| 117 | [C₅H₅O₃]⁺ | Further fragmentation |

| 99 | [C₄H₃O₂]⁺ | Common fragment in maleate/fumarate esters |

X-ray Crystallography for Solid-State Structural Analysis of Related Diesters and Complexes

While a crystal structure for this compound itself may not be readily available, X-ray diffraction studies on closely related diesters provide critical insights into the expected solid-state conformation and intermolecular interactions.

Studies on dimethyl fumarate show that the molecule adopts a fully planar conformation in the crystal and is located on a crystallographic inversion center, indicating a high degree of symmetry in the packed state. iucr.orgiucr.org The molecules arrange themselves in layers. iucr.org Similarly, research on adamantane-containing poly(dialkyl fumarate)s has used X-ray diffraction to reveal the alignment of the rigid polymer chains in the solid state. researchgate.net The crystal structures of various palladium complexes with maleate and fumarate esters have also been determined, revealing how these molecules coordinate to metal centers. researchgate.net Such studies are crucial for understanding catalysis and the design of new materials, as they detail the precise bond lengths, angles, and packing motifs that govern the properties of the bulk material.

Computational Chemistry and Theoretical Studies of Dipropyl But 2 Enedioate

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of dipropyl but-2-enedioate. By solving approximations of the Schrödinger equation, these methods can determine the molecule's electronic structure, molecular orbital energies, and electron density distribution. fortunejournals.com This information is crucial for predicting its chemical reactivity. illinois.edu

Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing the outcomes of pericyclic reactions, particularly cycloadditions like the Diels-Alder reaction, where this compound would act as the dienophile (the 2π component). stereoelectronics.org The theory posits that the most significant interactions governing the reaction's feasibility and rate occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. imperial.ac.uk

For a normal-electron-demand Diels-Alder reaction, the interaction between the HOMO of an electron-rich diene and the LUMO of an electron-deficient dienophile is dominant. stereoelectronics.org The ester groups in this compound are electron-withdrawing, which lowers the energy of its π* (LUMO) orbital, making it a good dienophile for reactions with electron-rich dienes. mdpi.com The energy gap (ΔE) between the interacting frontier orbitals is inversely related to the reaction rate; a smaller gap facilitates the reaction. researchgate.net Computational methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF), can be used to calculate the energies of these orbitals. mdpi.com

Table 1: Representative FMO Energies for a Diels-Alder Reaction Calculated values are hypothetical for this compound and a generic diene to illustrate the FMO principle.

| Molecule | Orbital | Energy (eV) | Role |

| 1,3-Butadiene | HOMO | -9.1 | Diene |

| 1,3-Butadiene | LUMO | +0.5 | Diene |

| This compound | HOMO | -11.0 | Dienophile |

| This compound | LUMO | -1.2 | Dienophile |

| Interaction | Energy Gap (ΔE) | ||

| HOMO(diene) - LUMO(dienophile) | 7.9 eV | Dominant Interaction | |

| HOMO(dienophile) - LUMO(diene) | 11.5 eV | Minor Interaction |

Quantum mechanical calculations are invaluable for mapping the potential energy surface of chemical reactions, such as the hydrolysis or transesterification of the ester groups in this compound. By identifying the minimum energy pathways, chemists can elucidate detailed reaction mechanisms. A critical part of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the kinetic bottleneck for the reaction.

Computational studies on the hydrolysis of similar esters, like ethyl acetate (B1210297), show that the reaction mechanism can be complex, often involving catalytic water molecules that facilitate proton transfer. nih.gov Theoretical calculations can model these pathways, determine the geometry of the transition state structures, and calculate the activation energy (Ea), which is the energy difference between the reactants and the transition state. nih.gov The conformation of the ester can significantly influence the activation energy; for instance, gauche conformers may present a lower energy barrier than trans conformers for certain reaction steps. nih.gov Methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states and to compute their relative energies. researchgate.net

Table 2: Hypothetical Activation Energies for Hydrolysis of this compound Conformers Values are illustrative, based on principles from computational studies of related esters.

| Conformer of Propyl Chain | Reaction Step | Transition State | Calculated Activation Energy (Ea) (kcal/mol) |

| Anti (trans) | Nucleophilic Attack | TS1 | 25.5 |

| Gauche | Nucleophilic Attack | TS2 | 23.8 |

| Anti (trans) | Proton Transfer | TS3 | 12.1 |

| Gauche | Proton Transfer | TS4 | 11.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

The two propyl chains of this compound can rotate around several single bonds, leading to a large number of possible conformations (conformers). MD simulations can sample these conformations, revealing the most probable structures and the energy barriers between them. acs.org This is crucial for understanding how the molecule's shape influences its physical properties and reactivity. Key parameters in this analysis are the dihedral angles along the propyl chains and the ester linkages. Furthermore, MD simulations of the bulk liquid can provide insight into intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern properties like viscosity, boiling point, and miscibility. mdpi.com

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Stable Conformations |

| O=C-O-CH₂ | Ester Linkage | Primarily trans (anti-periplanar, ~180°) |

| C-O-CH₂-CH₂ | Propyl Chain | Anti (~180°) and gauche (~±60°) |

| O-CH₂-CH₂-CH₃ | Propyl Chain | Anti (~180°) and gauche (~±60°) |

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for predicting various molecular properties, including vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic positions, DFT can determine the vibrational frequencies and intensities of a molecule's normal modes. dtic.mil

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to interpret complex spectral features. For this compound, DFT calculations can predict the characteristic vibrational frequencies for its key functional groups. For example, the C=O stretching frequency of the ester groups, the C=C stretching of the alkene backbone, and various C-O and C-H stretching and bending modes can be calculated. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the functional and the neglect of anharmonicity. researchgate.net

Table 4: Predicted vs. Typical Experimental IR Frequencies for this compound Predicted frequencies are hypothetical values obtained from a typical DFT calculation (e.g., B3LYP/6-31G) before scaling.*

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C=O Stretch | Ester | 1785 | 1720 - 1740 |

| C=C Stretch | Alkene | 1680 | 1640 - 1660 |

| C-O Stretch | Ester | 1290 | 1200 - 1300 |

| =C-H Bend | Alkene | 950 | 960 - 990 (trans isomer) |

| C-H Stretch | Propyl | 3050 | 2850 - 3000 |

Computational Modeling of Polymerization Processes Involving this compound

This compound, as an unsaturated ester, can undergo polymerization, typically via free-radical mechanisms, to form polyester materials. Computational modeling provides a framework for simulating these complex processes to understand reaction kinetics, polymer growth, and the final material properties. mdpi.com

Modeling can be performed at different scales. Kinetic modeling, using methods like Predici or numerical integration of differential equations, can simulate the macroscopic evolution of the polymerization. mdpi.com These models track the concentrations of monomer, initiator, radicals, and polymer chains over time to predict outcomes like conversion rate, molecular weight distribution, and branching.

On a more detailed level, methods like reactive molecular dynamics (RMD) or Monte Carlo simulations can model the step-by-step process of chain formation. cam.ac.uk These simulations can provide insights into the topology of the resulting polymer network, predict physical properties like the glass transition temperature (Tg) and mechanical modulus, and understand how process conditions influence the final polymer architecture. cam.ac.uk

Table 5: Parameters and Outputs for Computational Modeling of this compound Polymerization

| Model Type | Key Input Parameters | Predicted Outputs |

| Kinetic Modeling | Monomer/Initiator Concentrations, Rate Constants (initiation, propagation, termination), Temperature | Monomer Conversion vs. Time, Average Molecular Weight (Mn, Mw), Polydispersity Index (PDI) |

| Molecular Simulation (MD/Monte Carlo) | Force Field Parameters, Monomer Reactivity, System Density, Temperature, Pressure | Polymer Chain Conformation, Glass Transition Temperature (Tg), Mechanical Properties (e.g., Young's Modulus), Network Crosslink Density |

Emerging Research Frontiers and Future Directions in Dipropyl But 2 Enedioate Chemistry

Exploration of Novel Catalytic Transformations

The carbon-carbon double bond in dipropyl but-2-enedioate is a reactive center that allows for a variety of chemical modifications. While traditional transformations like hydrogenation are well-established, current research is focused on more sophisticated catalytic processes to generate complex and high-value molecules.

Hydrogenation and Asymmetric Hydrogenation: Catalytic hydrogenation of the alkene functional group in this compound yields dipropyl succinate (B1194679), a useful plasticizer and chemical intermediate. This reduction is typically achieved using heterogeneous catalysts containing metals such as palladium, platinum, or nickel. A significant advancement in this area is the development of asymmetric hydrogenation, which can produce chiral succinate derivatives from substituted maleates. Chiral iridium catalysts, for example, have been employed for the asymmetric hydrogenation of maleic acid diesters, providing an efficient pathway to enantiomerically enriched succinates, which are valuable building blocks in the pharmaceutical industry.

Cycloaddition Reactions: The double bond of this compound makes it an excellent candidate for cycloaddition reactions, which are powerful methods for constructing cyclic compounds. Nickel-catalyzed [2+1] cycloaddition reactions have been demonstrated with similar maleate (B1232345) esters, reacting with cyclopropenes to form complex cyclopropane (B1198618) derivatives stereospecifically. acs.org Furthermore, as an electron-deficient alkene, this compound is a suitable partner in [4+2] Diels-Alder reactions and [3+2] 1,3-dipolar cycloadditions, offering routes to a wide array of polycyclic and heterocyclic structures. researchgate.netnih.govmdpi.com The development of catalysts to control the regio- and stereoselectivity of these reactions is a key area of ongoing research.

Emerging Catalytic Frontiers: Two major areas of modern catalysis, olefin metathesis and C-H functionalization, represent significant future directions for this compound chemistry. wikipedia.orgnih.gov

Olefin Metathesis: This Nobel Prize-winning reaction, catalyzed by ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts) complexes, allows for the precise rearrangement of carbon-carbon double bonds. wikipedia.orglibretexts.orgorganic-chemistry.org Cross-metathesis of this compound with other olefins could lead to novel unsaturated dicarboxylic acid esters with diverse functionalities, which are otherwise difficult to synthesize.

C-H Functionalization: This rapidly advancing field aims to directly convert inert C-H bonds into new chemical bonds, offering a more atom-economical approach to molecule synthesis. nih.govdmaiti.com Catalytic C-H functionalization could enable the direct attachment of aryl or alkyl groups to the double bond of this compound without pre-functionalization, streamlining synthetic pathways to complex molecules.

| Transformation Type | Catalyst System (Example) | Product Type | Significance |

|---|---|---|---|

| Hydrogenation | Palladium on Carbon (Pd/C) + H₂ | Dialkyl Succinates | Production of plasticizers and chemical intermediates. |

| Asymmetric Hydrogenation | Chiral Iridium (Ir) Complexes + H₂ | Chiral Dialkyl Succinates | Access to enantiomerically pure building blocks for pharmaceuticals. |

| [2+1] Cycloaddition | Nickel Complexes (e.g., Ni(COD)₂) | Cyclopropane Derivatives | Stereospecific synthesis of complex, strained ring systems. acs.org |

| Olefin Cross-Metathesis | Ruthenium-based (e.g., Grubbs Catalyst) | Novel Unsaturated Esters | Efficient route to functionalized alkenes. organic-chemistry.org |

| C-H Functionalization | Palladium (Pd), Ruthenium (Ru) Complexes | Substituted Maleate Derivatives | Atom-economical synthesis of complex molecules. nih.gov |

Development of Sustainable Synthetic Routes

The industrial production of this compound has traditionally relied on the Fischer esterification of maleic acid or its anhydride (B1165640) with n-propanol. This process often employs corrosive mineral acids like sulfuric acid as catalysts, requiring high temperatures and leading to challenges in catalyst separation and waste generation. ceon.rsjetir.org In response, significant research efforts are directed towards developing more sustainable and environmentally friendly synthetic routes.

Heterogeneous Solid Acid Catalysis: A prominent green alternative involves replacing homogeneous mineral acids with heterogeneous solid acid catalysts. Materials such as ion-exchange resins (e.g., Amberlyst-15), phosphotungstic acid, and sulfated zirconia have proven effective for this esterification. These solid catalysts offer several advantages:

Reduced Corrosion: They are less corrosive to industrial equipment.

Easy Separation: They can be easily filtered off from the reaction mixture, simplifying product purification.

Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and operational costs.

Biocatalysis using Lipases: Enzymatic catalysis represents a frontier in green chemistry for ester synthesis. Lipases, a class of hydrolytic enzymes, can effectively catalyze esterification reactions under remarkably mild conditions. nih.gov Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are particularly promising for the synthesis of this compound. chemrxiv.orgmdpi.com The key benefits of biocatalysis include:

Mild Reaction Conditions: Reactions typically run at or near room temperature, significantly lowering energy consumption.

High Selectivity: Enzymes often exhibit high chemo- and regioselectivity, minimizing the formation of byproducts.

Environmental Compatibility: The process is biodegradable and avoids the use of toxic reagents.

Research shows that lipase-catalyzed esterification can achieve high conversions, and the removal of water, a byproduct of the reaction, can further drive the reaction towards completion. aalto.fi

| Method | Catalyst | Typical Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Esterification | Sulfuric Acid (H₂SO₄) | 110-140 °C | Low catalyst cost, fast reaction rates. researchgate.net | Corrosive, difficult to separate, generates acidic waste. |

| Solid Acid Catalysis | Ion-Exchange Resins (e.g., Amberlyst), Phosphotungstic Acid | 110-140 °C | Reusable, non-corrosive, easy to separate from product. | Can have lower activity than mineral acids, potential for catalyst deactivation. |

| Enzymatic Biocatalysis | Immobilized Lipases (e.g., Novozym 435) | 30-60 °C nih.gov | Mild conditions, high selectivity, environmentally benign, reusable catalyst. chemrxiv.orgmdpi.com | Higher initial catalyst cost, slower reaction rates compared to acid catalysis. |

Design of Advanced Materials with Tunable Properties

This compound is a valuable comonomer used in free-radical polymerization to produce a variety of copolymers, particularly with monomers like styrene (B11656) and vinyl acetate (B1210297). researchgate.net The incorporation of the flexible dipropyl maleate unit into a polymer chain allows for the precise tuning of the final material's properties.

The physical characteristics of these copolymers are highly dependent on several factors, including the length of the maleate's alkyl chain and the molar ratio of the comonomers in the polymer backbone. By adjusting the concentration of this compound in a copolymerization reaction, researchers can control key material properties:

Mechanical Properties: The ratio of rigid (e.g., styrene) to flexible (e.g., dipropyl maleate) monomers directly influences the mechanical behavior of the resulting material. Increasing the maleate content can enhance ductility and impact strength, transforming a brittle polymer into a tougher, more resilient material. tennessee.edu

Solubility and Viscosity: The presence of ester groups from this compound alters the polarity of the copolymer, affecting its solubility in various solvents. This is particularly important in applications such as coatings, adhesives, and lubricant additives, where viscosity and solution behavior are critical performance metrics. researchgate.net

| Property | Effect of Increasing Maleate Comonomer Content | Controlling Factor | Potential Application |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Decreases | Monomer Ratio | Plasticizers, Impact Modifiers |

| Tensile Strength | Decreases | Monomer Ratio | Flexible Films, Adhesives |

| Elongation at Break (Ductility) | Increases | Monomer Ratio | Toughened Plastics, Elastomers tennessee.edu |

| Viscosity Index (in oil) | Increases | Alkyl Chain Length & Monomer Ratio | Lubricant Additives researchgate.net |

| Thermal Stability | Generally decreases | Monomer Ratio & Copolymer Structure | Materials for specific thermal environments |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The development of advanced functional materials from this compound is a prime example of the synergy between organic chemistry and materials science. This interdisciplinary approach connects the molecular-level design and synthesis of monomers and polymers with the macroscopic properties and performance of the final materials.

Organic chemists are focused on developing novel catalysts and synthetic methods (as discussed in 7.1 and 7.2) to control the structure of the this compound molecule and the way it polymerizes. For instance, the use of lipase-catalyzed polymerization is being explored not just as a sustainable synthesis route, but as a method to create biodegradable polyesters. aalto.finih.gov The resulting materials have potential applications in biomedical fields and environmentally friendly plastics, directly linking a green chemistry technique to a materials science outcome.

Materials scientists then characterize how these precise molecular changes influence the bulk properties of the polymer. For example, copolymerizing dipropyl maleate with styrene creates a material whose phase behavior, thermal stability, and mechanical strength are a direct consequence of the monomer ratio and distribution along the polymer chain. tennessee.edu This understanding allows for the reverse-engineering of materials: a desired property (e.g., a specific flexibility or degradation rate) can be targeted by rationally designing the copolymer structure at the molecular level.

This interface is also driving innovation in functional polymers. The ester groups in a poly(maleate) backbone can be hydrolyzed to carboxylic acids, providing sites for further chemical modification. This allows for the grafting of other molecules onto the polymer chain, creating materials for specialized applications such as drug delivery systems or polymer surfactants. This fusion of synthetic organic chemistry with polymer and materials science is crucial for creating the next generation of smart and sustainable materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dipropyl but-2-enedioate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via esterification of fumaric acid with propanol using acid catalysts (e.g., sulfuric acid) under reflux. Key factors include temperature control (80–120°C), molar ratio of reactants (2:1 propanol to fumaric acid), and catalyst concentration. Yield optimization requires monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track esterification progress. Post-synthesis purification involves fractional distillation or column chromatography .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies ester carbonyl signals (~165–170 ppm in ¹³C NMR) and propyl chain protons (δ 0.9–1.7 ppm for CH₃ and CH₂ groups).

- IR Spectroscopy : Confirms ester C=O stretching (~1720 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (200.23 g/mol) via molecular ion peak (m/z 200). Cross-reference with NIST Chemistry WebBook data for accuracy .

Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis irradiation), and humidity (75% RH). Monitor degradation via HPLC to quantify residual this compound and identify byproducts (e.g., fumaric acid). Use EPA HERO database protocols for environmental stability assessments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical polymerization or hydrolysis reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ester group, focusing on the α-C-H bonds for radical initiation. For hydrolysis, simulate reaction pathways under acidic/alkaline conditions using software like Gaussian or ORCA. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported solubility parameters across solvents?

- Methodological Answer : Standardize solubility testing using the shake-flask method with HPLC quantification. Variables include solvent polarity (log P), temperature, and purity of the compound (validate via melting point analysis). Cross-reference data from NIST and EPA HERO, ensuring consistency in experimental protocols (e.g., ASTM E1148) .

Q. How can mechanistic studies elucidate the environmental degradation pathways of this compound?